Technical Guide: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4)
Technical Guide: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal and agrochemical research. The document details its chemical properties, synthesis, reactivity, and spectroscopic data, offering valuable insights for its application in the development of novel molecules.
Chemical Properties and Data
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, with the CAS number 168971-68-4 , is a substituted aromatic compound featuring a unique combination of a bromine atom, a fluorine atom, and a trifluoromethoxy group.[1] This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 168971-68-4 | [1] |
| Molecular Formula | C₇H₃BrF₄O | [1] |
| Molecular Weight | 259.00 g/mol | [1] |
| IUPAC Name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | [1] |
| Synonyms | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, 4-Bromo-3-fluoro(trifluoromethoxy)benzene | [1] |
Synthesis
One potential conceptual approach could start from a suitably substituted aniline derivative, employing a Sandmeyer-type reaction to introduce the bromo and fluoro groups, followed by the introduction of the trifluoromethoxy group. For instance, a procedure for the synthesis of the related compound, 1-bromo-2-fluorobenzene, involves the diazotization of o-bromoaniline followed by a Schiemann reaction.[2] A similar multi-step synthesis could likely be adapted for the target molecule.
Conceptual Synthetic Workflow:
Caption: A potential synthetic route to the target compound.
Reactivity and Applications
The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of the bromine atom in 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a generalized procedure based on known methods for Suzuki-Miyaura couplings of similar aryl bromides and should be optimized for the specific substrates used.
Materials:
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Aryl bromide (e.g., 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene) (1.0 equiv)
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Arylboronic acid (1.1 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
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Solvent (e.g., 1,4-dioxane/water mixture)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a round-bottom flask, add the aryl bromide, the arylboronic acid, the palladium catalyst, and the base.[3]
-
Evacuate and backfill the flask with an inert gas three times.[4]
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Add the degassed solvent mixture to the flask via syringe.[4]
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Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[4]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).[4]
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3][4]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Detailed spectroscopic data for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is crucial for its identification and characterization. While a complete, published dataset for this specific molecule is not available in the searched literature, the expected spectral features can be inferred from the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethoxy substituents.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with neighboring protons will provide valuable structural information.[5][6]
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 8.0 | Complex multiplets in the aromatic region. |
| ¹³C | 100 - 160 | Aromatic carbons, with a characteristic quartet for the C-OCF₃ carbon. |
| ¹⁹F | -60 to -130 (vs. CFCl₃) | Two distinct signals: one for Ar-F and one for -OCF₃. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion will likely involve the loss of the bromine atom, the trifluoromethoxy group, or smaller fragments.
Conceptual Mass Spectrometry Fragmentation:
Caption: Plausible fragmentation of the molecular ion.
This technical guide serves as a foundational resource for researchers working with 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. The provided information on its properties, synthesis, reactivity, and spectroscopic characteristics is intended to facilitate its effective use in the design and synthesis of new chemical entities. Further experimental work is encouraged to establish detailed protocols and complete the spectroscopic characterization of this valuable synthetic intermediate.
